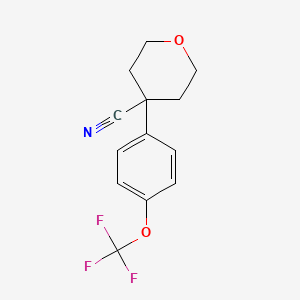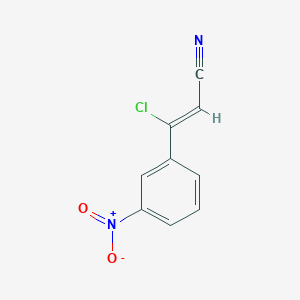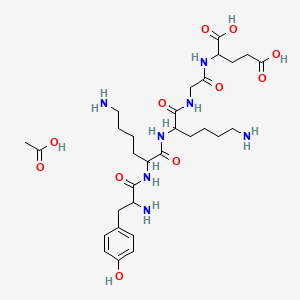![molecular formula C15H15N3O6S2 B12317515 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Übersicht
Beschreibung
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die ein bicyclisches Ringsystem und mehrere funktionelle Gruppen umfasst, was sie zu einem interessanten Forschungsobjekt macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-en-2-carbonsäure umfasst typischerweise mehrere Schritte, beginnend mit einfacheren Vorstufen.Spezielle Reaktionsbedingungen, wie Temperatur, pH-Wert und die Verwendung von Katalysatoren, sind entscheidend, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Synthesetechniken umfassen, darunter kontinuierliche Durchflussreaktoren und automatisierte Synthese-Systeme. Diese Methoden tragen dazu bei, konstante Reaktionsbedingungen aufrechtzuerhalten und die Gesamteffizienz des Produktionsprozesses zu verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um die gewünschte Transformation mit hoher Selektivität und Ausbeute zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien zu seinem Wirkmechanismus sind unerlässlich, um sein volles Potenzial zu verstehen und seinen Einsatz in verschiedenen Anwendungen zu optimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler precursorsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in maintaining consistent reaction conditions and improving the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and optimize its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cephalosporine: Dies ist eine Klasse von β-Lactam-Antibiotika mit einer ähnlichen bicyclischen Ringstruktur.
Penicilline: Eine weitere Klasse von β-Lactam-Antibiotika mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Carbapenme: Dies sind Breitband-β-Lactam-Antibiotika mit einem ähnlichen bicyclischen Ringsystem.
Einzigartigkeit
Was 3-(Carbamoyloxymethyl)-8-oxo-7-[(2-Thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen und sein Potenzial für vielfältige Anwendungen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c16-15(23)24-5-7-6-26-13-10(12(20)18(13)11(7)14(21)22)17-9(19)4-8-2-1-3-25-8/h1-3,10,13H,4-6H2,(H2,16,23)(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKJQBUBQFJLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)COC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37051-05-1 | |
| Record name | (6R-trans)-3-[(carbamoyloxy)methyl]-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)

![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)

![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)

